Cas no 2138350-44-2 (5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine)

5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine structure
2138350-44-2 structure
商品名:5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine
CAS番号:2138350-44-2
MF:C14H20BrN3
メガワット:310.232702255249
CID:5861807
PubChem ID:165473688

5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine
    • 2138350-44-2
    • EN300-1104609
    • 5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
    • インチ: 1S/C14H20BrN3/c1-6-10-9(2)7-12-16-11(8-14(3,4)5)17-18(12)13(10)15/h7H,6,8H2,1-5H3
    • InChIKey: QDPZJEWOCCLEHJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(CC)C(C)=CC2=NC(CC(C)(C)C)=NN21

計算された属性

  • せいみつぶんしりょう: 309.08406g/mol
  • どういたいしつりょう: 309.08406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 30.2Ų

5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1104609-10g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
10g
$3191.0 2023-10-27
Enamine
EN300-1104609-0.1g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
0.1g
$653.0 2023-10-27
Enamine
EN300-1104609-0.5g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
0.5g
$713.0 2023-10-27
Enamine
EN300-1104609-0.05g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
0.05g
$624.0 2023-10-27
Enamine
EN300-1104609-0.25g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
0.25g
$683.0 2023-10-27
Enamine
EN300-1104609-2.5g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
2.5g
$1454.0 2023-10-27
Enamine
EN300-1104609-1g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
1g
$743.0 2023-10-27
Enamine
EN300-1104609-5g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2 95%
5g
$2152.0 2023-10-27
Enamine
EN300-1104609-10.0g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2
10g
$3191.0 2023-06-10
Enamine
EN300-1104609-5.0g
5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138350-44-2
5g
$2152.0 2023-06-10

5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine 関連文献

5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridineに関する追加情報

Introduction to 5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine (CAS No. 2138350-44-2)

5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine, identified by its CAS number 2138350-44-2, is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazoloapyridine class, a structural motif known for its broad spectrum of biological activities. The presence of multiple functional groups, including bromine, alkyl chains, and ethyl substituents, contributes to its unique chemical properties and potential applications in drug discovery.

The structure of 5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine features a fused ring system consisting of a triazole ring and an apyridine moiety. The bromine atom at the 5-position and the bulky 2-(2,2-dimethylpropyl) group at the 2-position introduce steric and electronic effects that can influence its reactivity and binding interactions with biological targets. Additionally, the ethyl and methyl substituents at the 6- and 7-positions further modulate the compound's pharmacophoric features.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacokinetic properties of this compound more effectively. Studies suggest that the bromine substituent enhances lipophilicity, potentially improving membrane permeability and oral bioavailability. Meanwhile, the dimethylpropyl group may contribute to metabolic stability by resisting oxidative degradation. These characteristics make 5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine a promising candidate for further development in therapeutic applications.

In the realm of medicinal chemistry, heterocyclic compounds like triazoloapyridines have been extensively studied for their ability to interact with various biological receptors and enzymes. The brominated derivatives of this class are particularly interesting due to their enhanced binding affinity and selectivity. For instance, modifications at the 5-bromo position have been shown to improve interactions with certain kinases and transcription factors. This has led to investigations into its potential role in treating inflammatory diseases and cancer.

The synthesis of 5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques are crucial for producing compounds with complex structures like this one.

One of the most compelling aspects of this compound is its potential in antimicrobial research. The fused triazoloapyridine core has demonstrated activity against a range of pathogens by interfering with essential cellular processes. The bromo substituent, in particular, has been identified as a key pharmacophore in several antimicrobial agents. Preliminary studies indicate that 5-bromo-2-(2,2-dimethylpropyl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine exhibits promising activity against Gram-positive bacteria and certain fungi.

Moreover,the structural flexibility of this compound allows for further derivatization to enhance its therapeutic profile. By introducing additional functional groups or altering substitution patterns, researchers can fine-tune its biological activity. This adaptability makes it an attractive scaffold for drug design pipelines targeting neurological disorders、cardiovascular diseases,and infectious diseases.

The spectroscopic properties of 5-bromo-2-(2,2-dimethylpropyl)-6-et hyl -7 -m eth yl -1 ,2,4 tri azo lo 1 ,5 -a py rid ine have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR)、mass spectrometry (MS),and infrared spectroscopy (IR). These data provide valuable insights into its molecular structure and purity,ensuring consistency in experimental studies. High-resolution NMR spectra,for example,have confirmed the presence of all predicted protons and carbons,while MS analysis confirms the molecular weight.

In conclusion,the exploration of novel heterocyclic compounds like 5-bromo -2(2 ,2-d im eth yl prop yl ) -6 -e t h y l -7 -me t h y l -1 ,2 ,4 tri azo lo 1 ,5 -a py rid ine (CAS No . 2138350 -44 -2) represents a significant advancement in pharmaceutical research。 Its unique structural features、biological activities,and synthetic accessibility position it as a valuable tool for developing new therapeutics。 As research continues to uncover new applications for this class of compounds,their role in addressing global health challenges will undoubtedly expand.

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